N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Description
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a methoxyanilino substituent and a hexa-2,4-dien-2-yl group, making it a versatile molecule in various chemical reactions and biological studies.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-4-10-18(22-19(23)15-8-6-5-7-9-15)20(24)21-16-11-13-17(25-2)14-12-16/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-10- |
InChI Key |
FQXFUFYGYVFQDK-NFAQBHPGSA-N |
Isomeric SMILES |
C/C=C/C=C(/C(=O)NC1=CC=C(C=C1)OC)\NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC=C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide typically involves the reaction of 4-methoxyaniline with benzoyl chloride under basic conditions to form the intermediate 4-methoxy-N-phenylbenzamide. This intermediate is then subjected to a Claisen-Schmidt condensation with hex-2,4-dienal in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.
Scientific Research Applications
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
- N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide
Uniqueness
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyanilino group and a hexa-2,4-dien-2-yl moiety allows for versatile applications in various fields of research.
Biological Activity
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C20H20N2O3
Molecular Weight : 336.4 g/mol
IUPAC Name : N-[(2Z,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
InChI Key : FQXFUFYGYVFQDK-NFAQBHPGSA-N
The compound features a benzamide core with a methoxyanilino substituent and a hexa-2,4-dien-2-yl group. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The compound may exert its effects by:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering their activity and affecting cellular signaling pathways.
These interactions can lead to significant changes in cellular processes, potentially resulting in therapeutic effects.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, inhibiting cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cancer cell death.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties , particularly against resistant strains of bacteria. It has shown effectiveness against:
- Staphylococcus aureus (MRSA) : The compound demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MICs), indicating its potential as a treatment for resistant infections.
Comparative Studies and Research Findings
A comparative study highlighted the effectiveness of various benzamide derivatives, including this compound. The following table summarizes some key findings from research on related compounds:
| Compound Name | MIC against MRSA (μg/mL) | Mechanism of Action |
|---|---|---|
| HSGN-220 | 0.25 | Inhibits LTA biosynthesis |
| KKL-35 | 0.50 | Inhibits trans-translation |
| This compound | TBD | Enzyme inhibition |
Case Studies
In one notable case study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzamides and tested their biological activity. This compound was among those that exhibited promising results against various cancer cell lines and bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
